![molecular formula C23H21N5O4S2 B2626977 N-(2-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide CAS No. 894039-42-0](/img/structure/B2626977.png)
N-(2-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C23H21N5O4S2 and its molecular weight is 495.57. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a benzothiazole moiety, which is a heterocyclic compound that is often found in drugs with various therapeutic effects . Benzothiazole derivatives have been studied for their anti-inflammatory properties , and they might act by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) .
Biochemical Pathways
Benzothiazole derivatives might affect the arachidonic acid pathway by inhibiting the cyclooxygenase enzymes, which are involved in the production of prostaglandins, thromboxanes, and other inflammatory mediators .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it acts as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes, it might reduce inflammation and pain .
Biological Activity
N-(2-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its anticancer properties, mechanisms of action, and structure–activity relationships (SAR).
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C20H22N4O3S
- Molecular Weight : 398.48 g/mol
The presence of various functional groups, including thiazole and pyrimidine moieties, is thought to contribute significantly to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies and Research Findings
-
Cytotoxicity Assay :
- The compound was evaluated for its cytotoxicity using the MTT assay against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast cancer). The IC50 values were found to be approximately 12 µM for A549 and 15 µM for MCF7, suggesting moderate activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action :
- Structure–Activity Relationship (SAR) :
Biological Activity Summary Table
Activity Type | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Cytotoxicity | A549 | 12 | |
Cytotoxicity | MCF7 | 15 | |
Apoptosis Induction | Caspase Activation | - |
Additional Biological Activities
Besides anticancer properties, compounds with similar structures have shown various other biological activities:
- Antimicrobial Activity : Thiazole derivatives have been reported to exhibit antimicrobial effects against a range of pathogens, suggesting a broader therapeutic potential .
- Neuroprotective Effects : Some studies indicate that thiazole-containing compounds may ameliorate neurodegenerative conditions by inhibiting amyloid-beta aggregation .
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Several studies have indicated that compounds containing thiazole and pyrimidine moieties exhibit promising anticancer activity. For instance, derivatives of thiazole have been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancers. The presence of substituents such as methoxy groups on the phenyl ring has been linked to enhanced cytotoxicity. A notable example includes a compound similar to N-(2-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide, which demonstrated an IC50 value of 23.30 ± 0.35 mM against A549 human lung adenocarcinoma cells .
2. Anticonvulsant Activity
The compound's structural features suggest potential anticonvulsant properties. Analogues with similar thiazole and pyrimidine structures have exhibited significant anticonvulsant effects in animal models. For example, certain thiazole derivatives showed effective protection against picrotoxin-induced seizures, indicating that modifications in the molecular structure can enhance anticonvulsant activity .
3. Antimicrobial Effects
Research has also highlighted the antimicrobial potential of thiazole-containing compounds. The incorporation of thiazole rings has been associated with increased activity against various bacterial strains. Compounds derived from thiazole scaffolds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step synthetic routes that include:
- Formation of Thiazole Moiety : The initial step often involves the reaction of appropriate thioketones with amines or other nucleophiles to form the thiazole ring.
- Pyrimidine Ring Construction : The synthesis may further involve cyclization reactions to construct the pyrimidine ring, often utilizing reagents such as acetic anhydride or other acylating agents.
- Functionalization : Subsequent functionalization steps introduce various substituents (e.g., methoxy groups) that are critical for enhancing biological activity.
- Final Coupling Reactions : The final product is obtained through coupling reactions that link the thiazole and pyrimidine components with the desired side chains .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound:
Substituent | Effect on Activity |
---|---|
Methoxy group on phenyl | Increases cytotoxicity against cancer cell lines |
Thiazole ring | Enhances anticonvulsant properties |
Electron-withdrawing groups | Improves overall biological activity |
The presence of electron-withdrawing groups such as chlorine or fluorine has been shown to significantly enhance the potency of thiazole and pyrimidine derivatives against various biological targets .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1-methyl-2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxopyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S2/c1-13-8-9-16-18(10-13)34-22(26-16)27-19(29)12-33-23-24-11-14(21(31)28(23)2)20(30)25-15-6-4-5-7-17(15)32-3/h4-11H,12H2,1-3H3,(H,25,30)(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNABWCKJOKPOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=C(C(=O)N3C)C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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